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Compound of Interest

Compound Name: 6-Hydroxyazepan-2-one
CAS No.: 1292369-55-1
Cat. No.: B1428780
Get Quote
. J

Executive Summary

6-Hydroxyazepan-2-one is a seven-membered lactam featuring a hydroxyl group at the

-position relative to the nitrogen. It serves as a versatile building block for:

» Balanol Analogs: The hexahydroazepine core of the PKC inhibitor Balanol is a 3,4-
dihydroxyazepan-2-one; the 6-hydroxy variant allows for structure-activity relationship (SAR)
probing of the solvent-exposed regions of the kinase binding pocket.

e Lysine Mimetics: As a constrained analog of 5-hydroxylysine, it is valuable in peptidomimetic
design.

While enzymatic Baeyer-Villiger oxidation of 4-hydroxycyclohexanone typically yields the 5-
hydroxy regioisomer (due to symmetry and migration preferences), the Ring-Closing
Metathesis (RCM) approach described herein allows for the precise installation of the 6-
hydroxyl group with >98% enantiomeric excess (ee), utilizing the inexpensive chiral pool
material (R)-Epichlorohydrin.
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Decision: This protocol details Route C, utilizing (R)-Epichlorohydrin to generate the chiral

amino-alcohol precursor, followed by RCM to close the 7-membered ring.

Detailed Protocol: RCM-Based Synthesis
Retrosynthetic Analysis

The target molecule is disconnected at the C4-C5 bond (alkene precursor) and the amide

bond.

o Target: (6R)-6-Hydroxyazepan-2-one

e Precursor:

-[(2R)-2-hydroxy-4-pentenyl]acrylamide

e Chiral Source: (R)-Epichlorohydrin

Workflow Diagram
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Figure 1: Step-by-step synthetic workflow from (R)-Epichlorohydrin to (6R)-6-Hydroxyazepan-
2-one.

Experimental Procedure
Step 1. Synthesis of (R)-1-Chloro-4-penten-2-ol

This step extends the carbon chain while preserving the chiral center.

o Reagents: (R)-Epichlorohydrin (1.0 equiv), Vinylmagnesium bromide (1.1 equiv), Cul (0.1
equiv), THF.

e Protocol:

[e]

Cool a suspension of Cul in dry THF to -40°C under Argon.

o

Add Vinylmagnesium bromide dropwise. Stir for 30 min.

[¢]

Add (R)-Epichlorohydrin slowly to maintain temperature <-30°C.

Allow to warm to 0°C over 2 hours.

[e]

[e]

Quench with saturated NH4CI. Extract with Et20.

¢ Mechanism: Regioselective nucleophilic attack at the less substituted epoxide carbon (C3),
retaining the stereochemistry at C2.

Step 2 & 3: Conversion to (R)-1-Amino-4-penten-2-ol
e Reagents: NaN3 (1.5 equiv), DMF, 80°C; then PPh3 (1.2 equiv), THF/H20.

e Protocol:
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o Treat the chlorohydrin with NaN3 in DMF at 80°C for 12h to generate the azidohydrin.
o Perform a Staudinger reduction (PPh3, then H20) to yield the primary amine.

o Note: The amine is water-soluble. Use resin-bound scavenger or careful extraction (n-
butanol) for isolation, or proceed to Step 4 in a biphasic system.

Step 4: Acryloylation
» Reagents: Acryloyl chloride (1.05 equiv), Et3N (2.0 equiv), CH2CI2, 0°C.

e Protocol:
o Dissolve amino-alcohol in CH2CI2/Et3N.
o Add acryloyl chloride dropwise at 0°C.

o Critical: Control pH and temperature to avoid O-acylation. If O-acylation occurs, mild
hydrolysis (LIOH/MeOH) restores the free hydroxyl.

 Intermediate:N-[(2R)-2-hydroxy-4-pentenyl]acrylamide.

Step 5: Ring-Closing Metathesis (RCM)

This is the critical ring-forming step.
o Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), CH2CI2 (dilute, 0.005 M).

e Protocol:

o

Dissolve the diene precursor in degassed anhydrous CH2CI2 (high dilution is essential to
prevent polymerization).

o

Add Grubbs Il catalyst. Reflux for 2-4 hours.

o

Monitor by TLC/LC-MS for disappearance of starting material.

[¢]

Remove solvent. Purify by column chromatography.

e Product: (6R)-6-hydroxy-2,3,4,7-tetrahydro-1H-azepin-2-one.
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Step 6: Hydrogenation
e Reagents: H2 (1 atm), Pd/C (10%), MeOH.

e Protocol:
o Stir the unsaturated lactam under H2 atmosphere for 4 hours.
o Filter through Celite. Concentrate.

¢ Final Product:(6R)-6-Hydroxyazepan-2-one.

Quality Control & Validation
Analytical Specifications

Test Method Acceptance Criteria

Identity 1H-NMR (400 MHz, cD30oD) 395 (m, 1H, H-6), 3.4-3.2 (m,
2H, H-7), 2.5 (m, 2H, H-3).

. . . ) > 98% ee (Compare with
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)

racemate).
Purity HPLC-UV (210 nm) > 95%
) <10 ppm Ru (from RCM), < 10
Residual Metal ICP-MS
ppm Pd.
Troubleshooting

e Issue: Low yield in RCM step (Oligomerization).

o Solution: Increase dilution to 0.001 M. Ensure strictly anhydrous conditions.

e |Issue: O-acylation during Step 4.

o Solution: Use a temporary silyl protection (TBS) on the alcohol during amine formation and
acryloylation, then deprotect with TBAF before or after RCM. (RCM works with free
alcohols, but protected is often cleaner).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1428780?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428780?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

